(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
This compound is a heterocyclic organic molecule featuring a pyrrolidine ring substituted with a fluorinated pyrimidine moiety and a thiadiazole-based methanone group. Its structure integrates a 6-ethyl-5-fluoropyrimidin-4-yloxy group attached to the pyrrolidin-3-position, while the 4-methyl-1,2,3-thiadiazol-5-yl group forms a methanone linkage at the pyrrolidine nitrogen. Such structural features are characteristic of bioactive molecules targeting enzymes like kinases or bacterial proteins, where the fluorine atom enhances metabolic stability and the thiadiazole ring contributes to π-stacking interactions .
Propriétés
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O2S/c1-3-10-11(15)13(17-7-16-10)22-9-4-5-20(6-9)14(21)12-8(2)18-19-23-12/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGGGZXWXZXGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=NS3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone represents a novel structural entity combining pyrimidine and thiadiazole moieties. This structure is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that integrate the pyrimidine and thiadiazole frameworks. The biological activity is often correlated with the specific structural features of the compound, such as the presence of electron-withdrawing groups and the overall molecular geometry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, a series of thiadiazolopyrimidine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans . The compound has been evaluated for its efficacy against various microbial strains, showing promising results.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6h | Phomopsis sp. | 25.9 μg/ml |
| 8b | S. aureus | 15 μg/ml |
| 9a | E. coli | 20 μg/ml |
Anticancer Activity
The anticancer properties of compounds containing thiadiazole and pyrimidine rings have been extensively studied. The cytotoxicity of various derivatives was assessed using the MTT assay against cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). Notably, compounds with similar structural features to (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone demonstrated IC50 values ranging from 5.69 to 9.36 µM against MCF-7 cells .
Table 2: Cytotoxicity Data for Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16a | MCF-7 | 5.69 |
| 17b | PC3 | 8.45 |
| 9a | HepG2 | 7.20 |
In silico docking studies suggest that these compounds may interact with specific targets involved in cancer progression and microbial resistance mechanisms. For example, the binding affinity to hormonal signaling pathways has been explored, indicating a possible mechanism for their anticancer effects .
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Thiadiazolopyrimidine Derivatives : In one study, derivatives were synthesized and tested for their ability to inhibit biofilm formation in Staphylococcus aureus, showing up to 50% inhibition at sub-MIC concentrations .
- Pyrimidine-Thiadiazole Compounds : Another study reported that a series of pyrimidine-thiadiazole derivatives exhibited potent antifungal activity against various strains of Botrytis cinerea, with EC50 values significantly lower than standard antifungal agents .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Analysis
The compound’s closest analog is 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (), which replaces the thiadiazole-methanone group with a triazole-ethanone moiety. Key differences include:
- Thiadiazole vs.
- Methanone vs.
Data Tables
Table 1: Structural Comparison of Target Compound and Analog ()
Research Findings and Implications
- Fluorine’s Role : The 5-fluorine on the pyrimidine ring likely enhances metabolic stability and target binding, as seen in fluorinated pharmaceuticals like capecitabine .
- Thiadiazole vs. Triazole : Thiadiazoles are less common in clinical drugs but show promise in antimicrobial research due to their sulfur-based reactivity, whereas triazoles are widely used in antifungals (e.g., fluconazole) .
- Synthetic Challenges : highlights the need for precise acid catalysis (e.g., glacial acetic acid) to avoid side reactions in heterocycle formation, a consideration relevant to the target compound’s synthesis .
Q & A
Q. How to design a comparative study with structurally similar compounds (e.g., thiazolidinone derivatives)?
- Answer :
- Structural Clustering : Group compounds by core scaffolds (e.g., pyrimidine vs. pyrazole) and substituent patterns .
- Biological Profiling : Test all compounds in parallel assays (e.g., IC₅₀ in kinase panels) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
